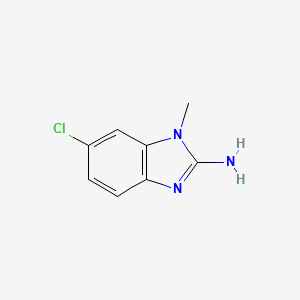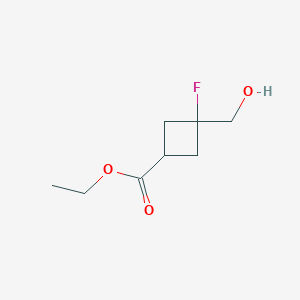
N1-(furan-2-ylmethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of furan derivatives typically involves several steps, including condensation reactions, cyclization, and functional group transformations. For instance, paper describes the synthesis of a series of compounds starting from 2-acetylfuran, which undergoes Claisen Schmidt condensation with different aromatic aldehydes, followed by cyclization with hydroxylamine hydrochloride to form oxazoles. These intermediates are then subjected to Mannich’s reaction to produce the final products. This multi-step synthetic approach is common in the preparation of complex furan-based molecules and could be relevant to the synthesis of "N1-(furan-2-ylmethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide".
Molecular Structure Analysis
The molecular structure of furan derivatives is characterized by the presence of a furan ring, which is a five-membered aromatic ring with oxygen. The presence of substituents on the furan ring, as well as additional heterocyclic rings, can significantly influence the molecular properties and reactivity. For example, in paper , the structure-based design and X-ray crystallography were used to identify key pharmacophore features for potency and selectivity of PI3K inhibitors. Such structural analyses are crucial for understanding the interactions of furan derivatives with biological targets.
Chemical Reactions Analysis
Furan derivatives can participate in various chemical reactions, including condensation, cyclization, and substitution reactions. The papers suggest that furan compounds can be functionalized to achieve desired biological activities. For instance, paper discusses the reaction of furan-2-carbonyl chloride with amines to give furan-2-carboxamides, followed by cyclization to form fused heterocyclic compounds. These reactions are indicative of the versatile chemistry of furan derivatives and their potential for generating a wide array of chemical entities.
Physical and Chemical Properties Analysis
The physical and chemical properties of furan derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, paper mentions the synthesis of energetic salts with excellent thermal stability, which is an important consideration for materials used in energetic applications. Similarly, paper reports on the moderate thermal stabilities of synthesized compounds, which is relevant for their handling and storage. These properties are essential for the practical application of furan derivatives in various fields.
Wissenschaftliche Forschungsanwendungen
Biological Activities of Derivatives N1-(furan-2-ylmethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide, as part of coumarin and oxadiazole derivatives, exhibits a wide range of pharmacological activities. These activities include anti-diabetic, anti-viral, anti-microbial, anticancer, anti-oxidant, anti-parasitic, anti-helminthic, anti-proliferative, anti-convulsant, anti-inflammatory, and antihypertensive properties. The structural features of these compounds, such as the 1,3,4-oxadiazole ring containing pyridine type nitrogen atoms, enable effective binding with various enzymes and receptors, thereby eliciting an array of bioactivities. This diverse pharmacological profile suggests potential applications in drug development for treating numerous health conditions (Jalhan et al., 2017).
Antimicrobial Agents Oxazolidinones, including derivatives similar to N1-(furan-2-ylmethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide, are notable for their unique mechanism of protein synthesis inhibition. They display bacteriostatic activity against major human pathogens such as methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci. Linezolid, a clinical oxazolidinone, highlights the class's potential in treating serious infections due to resistant gram-positive organisms. This underscores the importance of such compounds in addressing current antimicrobial resistance challenges (Diekema & Jones, 2012).
Health Benefits of Furan Derivatives Furan fatty acids, components related to the furan segment of N1-(furan-2-ylmethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide, have demonstrated health benefits, including antioxidant and anti-inflammatory activities. Although the direct implications of furan derivatives like N1-(furan-2-ylmethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide on health are complex, the evidence suggests potential beneficial effects on health, warranting further investigation into their roles in diseases such as diabetes and renal health (Xu et al., 2017).
Therapeutic Development The therapeutic worth of 1,3,4-oxadiazole tailored compounds, including structures akin to N1-(furan-2-ylmethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide, is significant. Such compounds are used in treating various ailments due to their high therapeutic potency, contributing to their enormous development value in medicinal chemistry. The research underscores the importance of these compounds in developing new, more active, and less toxic medicinal agents, highlighting their potential in drug development across a range of medical fields (Verma et al., 2019).
Eigenschaften
IUPAC Name |
N'-(furan-2-ylmethyl)-N-[[3-(4-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O6S/c1-13-4-6-15(7-5-13)28(24,25)21-8-10-27-16(21)12-20-18(23)17(22)19-11-14-3-2-9-26-14/h2-7,9,16H,8,10-12H2,1H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDFNQALXYHNAGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(furan-2-ylmethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-((3-chlorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B3009401.png)
![2-([1,1'-biphenyl]-4-yl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B3009403.png)
![(E)-3-phenyl-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)prop-2-en-1-one](/img/structure/B3009407.png)

![3-(4-fluorophenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3009410.png)
![N-(benzo[d]thiazol-5-yl)-3-((4-fluorophenyl)thio)propanamide](/img/structure/B3009411.png)
![3-((4-fluorophenyl)sulfonyl)-1-(2-hydroxyethyl)-2-imino-10-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B3009412.png)
![1-[(2,4-Dichlorophenyl)methyl]-3-[(4-methylphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B3009414.png)




![1-[4-[(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B3009421.png)